(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride

Alzheimer's disease γ-secretase modulation ERK signaling

(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride (CAS 2241594-36-3) is an enantiopure β-amino alcohol hydrochloride salt belonging to the phenylglycinol class, characterized by a 2,4-difluoro substitution pattern on the aromatic ring and a defined (S)-configuration at the chiral center. This compound serves as a versatile chiral building block for asymmetric synthesis and medicinal chemistry, with computational ADME profiling indicating a Bioavailability Score of 0.55, Consensus LogP of 1.47, and predicted high gastrointestinal absorption with no cytochrome P450 inhibition liability.

Molecular Formula C8H10ClF2NO
Molecular Weight 209.62
CAS No. 2241594-36-3
Cat. No. B2736777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride
CAS2241594-36-3
Molecular FormulaC8H10ClF2NO
Molecular Weight209.62
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C(CO)N.Cl
InChIInChI=1S/C8H9F2NO.ClH/c9-5-1-2-6(7(10)3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1
InChIKeyOWOSOCQHBOENHK-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride (CAS 2241594-36-3): A Chiral 2,4-Difluorophenylglycinol Building Block


(S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride (CAS 2241594-36-3) is an enantiopure β-amino alcohol hydrochloride salt belonging to the phenylglycinol class, characterized by a 2,4-difluoro substitution pattern on the aromatic ring and a defined (S)-configuration at the chiral center [1]. This compound serves as a versatile chiral building block for asymmetric synthesis and medicinal chemistry, with computational ADME profiling indicating a Bioavailability Score of 0.55, Consensus LogP of 1.47, and predicted high gastrointestinal absorption with no cytochrome P450 inhibition liability . Its structural features—the specific 2,4-difluoro regiochemistry, single enantiomer configuration, and hydrochloride salt form—collectively differentiate it from closely related analogs including the corresponding (R)-enantiomer, the 3,4-difluoro regioisomer, and the free base form.

Why Enantiomeric or Regioisomeric Substitution of (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride Compromises Research Outcomes


Substitution of (S)-2-amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride with its (R)-enantiomer, 3,4-difluoro regioisomer, or racemic mixture is not functionally equivalent due to three orthogonal differentiation axes. First, the (S)-configuration at the benzylic chiral center imparts distinct biological recognition; Chen et al. (2014) demonstrated that (R)- and (S)-difluorophenylglycinol derivatives exhibit divergent γ-secretase modulation and ERK-mediated signaling profiles in cell-based assays, with (R)-configured N-cyclopropylmethyl derivatives R-12c and R-13c showing measurable γ-secretase inhibition while the corresponding (S)-enantiomers displayed altered activity patterns [1]. Second, the 2,4-difluoro substitution pattern generates distinct electronic and steric properties compared to the 3,4-difluoro regioisomer, as reflected in differing computational LogP values (Consensus LogP 1.47 for 2,4-difluoro HCl salt vs. LogP shifts for 3,4-difluoro analogs) that impact membrane permeability and target engagement . Third, the hydrochloride salt form provides superior solid-state stability and aqueous handling characteristics relative to the free base, which is particularly relevant for reproducible stock solution preparation in biological assays . These layered sources of non-interchangeability necessitate precise compound specification in procurement decisions.

Quantitative Differentiation Evidence for (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride vs. Closest Analogs


Enantiomer-Dependent γ-Secretase Modulation: (R)- vs. (S)-Difluorophenylglycinol Derivatives in Alzheimer's Disease Models

In a direct head-to-head comparative study by Chen et al. (2014), both (R)- and (S)-enantiomers of difluorophenylglycinol were synthesized via Evans' chiral auxiliary strategy and evaluated for γ-secretase inhibition and ERK-mediated signaling in cell-based assays [1]. The N-cyclopropylmethyl derivatives derived from the (R)-configured glycinol scaffold (R-12c and R-13c) demonstrated measurable γ-secretase inhibition coupled with ERK-dependent activation. The corresponding (S)-configured derivatives, constructed from the (S)-enantiomer of the core amino alcohol—the same absolute configuration as the target compound (CAS 2241594-36-3)—exhibited a distinct pharmacological profile, underscoring that enantiomeric configuration at the phenylglycinol chiral center directly dictates biological outcome [1].

Alzheimer's disease γ-secretase modulation ERK signaling Chiral SAR

Regioisomeric Lipophilicity Differentiation: 2,4-Difluoro vs. 3,4-Difluoro Substitution Impact on Consensus LogP and Predicted Membrane Permeability

Computational ADME analysis from Alfa Chemistry demonstrates that the 2,4-difluorophenyl substitution pattern in the target compound's hydrochloride salt form yields a Consensus LogP of 1.47 and MLogP of 2.1, with predicted high gastrointestinal absorption and blood-brain barrier permeability . For comparison, the free base form of the 2,4-difluoro analog (CAS 872574-40-8) exhibits a marginally lower Consensus LogP of 1.44 and MLogP of 1.8 . Published structural data on the 3,4-difluoro regioisomer (CAS 1269935-50-3) indicate an altered electronic distribution due to the contiguous fluorine substitution pattern (3- and 4-positions), which modifies the dipole moment and hydrogen-bonding capacity of the aromatic ring relative to the non-contiguous 2,4-difluoro arrangement in the target compound . These differences in LogP and electronic character are consistent with the broader medicinal chemistry literature demonstrating that fluorine substitution pattern significantly impacts target binding, metabolic stability, and physicochemical properties [1].

Lipophilicity ADME prediction Fluorine regiochemistry Drug-like properties

Salt Form Advantage: HCl Salt Stability and Aqueous Handling vs. Free Base for Reproducible Biological Assay Preparation

The hydrochloride salt form of (S)-2-amino-2-(2,4-difluorophenyl)ethan-1-ol (CAS 2241594-36-3) offers quantifiable advantages over the corresponding free base (CAS 872574-40-8) in procurement and experimental workflows. Vendor specifications from GlpBio indicate that the HCl salt is provided as a solid with room-temperature storage stability, and its aqueous stock solutions (recommended at 10 mM) maintain integrity for 6 months at -80°C and 1 month at -20°C . In contrast, the free base form requires storage at 4°C with protection from light, reflecting its greater susceptibility to environmental degradation . Chemscene provides the (S)-HCl salt at 97% purity (Cat. CS-0095548) with storage at room temperature, confirming superior ambient stability . The molecular weight differential (HCl salt: 209.62 g/mol vs. free base: 173.16 g/mol) must be accounted for in molarity calculations, with the HCl salt enabling more accurate weighing due to its higher mass and non-hygroscopic nature.

Salt selection Aqueous solubility Assay reproducibility Solid-state stability

Enantiopurity Specification and Chiral Integrity: (S)-Enantiomer vs. Racemic Mixture for Asymmetric Synthesis Applications

The target compound (CAS 2241594-36-3) is supplied as the single (S)-enantiomer with vendor-certified purity of 97% (Chemscene Cat. CS-0095548) . This contrasts with the racemic 2-amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride (CAS 1989672-90-3), which contains both (R)- and (S)-enantiomers and is typically supplied at 95% purity . The enantiopure (S)-form is critical for applications where stereochemical fidelity directly governs downstream product enantiopurity, such as in the asymmetric synthesis of voriconazole-related triazole antifungals, where the 2,4-difluorophenyl chiral alcohol fragment is a key structural determinant [1]. The use of racemic starting material in such syntheses would necessitate additional chiral resolution steps, increasing process complexity and reducing overall yield. Computational TPSA values (46.25 Ų) and LogP (1.38) from Chemscene's characterization data further define the compound's physicochemical profile for reaction design.

Enantiomeric purity Chiral building block Asymmetric synthesis Pharmaceutical intermediate

Predicted Cytochrome P450 and Transporter Non-Liability Profile: Differentiating from Typical Drug-Like Screening Compounds

Computational ADME profiling from Alfa Chemistry indicates that 2-amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride exhibits no predicted inhibition of the five major cytochrome P450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) and is not a P-glycoprotein (P-gp) substrate . This clean CYP profile, combined with a Bioavailability Score of 0.55 and high predicted GI absorption, distinguishes this compound from many drug-like screening compounds that carry CYP inhibition liability flags. The Fraction Csp3 of 0.25 indicates a balanced sp2/sp3 carbon ratio consistent with favorable developability characteristics . These in silico predictions, while requiring experimental validation, provide a useful pre-screening filter for medicinal chemists selecting building blocks for lead optimization, where avoidance of CYP inhibition is a key selection criterion.

CYP inhibition ADME-Tox Drug-likeness Off-target screening

Optimal Procurement and Application Scenarios for (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride Based on Quantitative Evidence


Alzheimer's Disease Research: γ-Secretase Modulator Development Requiring Enantiomerically Defined Phenylglycinol Scaffolds

Academic and pharmaceutical research groups investigating γ-secretase modulation for Alzheimer's disease should procure the (S)-enantiomer hydrochloride salt (CAS 2241594-36-3) as their chiral building block of choice. The direct head-to-head evidence from Chen et al. (2014) demonstrates that (R)- and (S)-difluorophenylglycinol derivatives produce pharmacologically distinct γ-secretase modulation profiles, making enantiomeric specification essential for SAR studies [1]. The hydrochloride salt's room-temperature storage stability and defined aqueous stock solution protocols (6 months at -80°C) ensure reproducible compound handling across extended experimental campaigns, while the ≥97% purity specification minimizes confounding impurities in sensitive cell-based assays.

Asymmetric Synthesis of Fluorinated APIs: Chiral Pool Strategy for Voriconazole-Class Antifungals and Neuraminidase Inhibitors

Process chemistry and medicinal chemistry teams developing fluorinated triazole antifungals (e.g., voriconazole analogs) or neuraminidase inhibitors should select the enantiopure (S)-2,4-difluorophenylglycinol hydrochloride over the racemate or free base. The 2,4-difluoro substitution pattern matches the pharmacophoric requirements of the voriconazole scaffold, while the (S)-configuration provides stereochemical fidelity without requiring chiral resolution steps [2]. The BindingDB entry for structurally related neuraminidase inhibitors (IC50 = 0.4 nM against influenza A virus neuraminidase) illustrates the potency achievable with optimized 2,4-difluorophenyl-containing amino alcohol derivatives [3], and the target compound's predicted clean CYP profile supports its suitability as a building block for lead optimization.

Medicinal Chemistry Fragment-Based Drug Discovery: Fluorinated Building Block with Favorable In Silico ADME Profile

Fragment-based drug discovery (FBDD) and lead optimization programs seeking fluorinated aromatic building blocks with favorable predicted drug-like properties should prioritize the 2,4-difluoro regioisomer over 3,4-difluoro or non-fluorinated phenylglycinol alternatives. The computational ADME profile (Bioavailability Score 0.55, Consensus LogP 1.47, no CYP inhibition flags, high GI absorption) differentiates this compound as a low-risk starting point for fragment elaboration, while the 2,4-difluoro pattern provides a metabolically stable aromatic ring with reduced potential for CYP-mediated oxidation compared to non-fluorinated phenyl analogs.

Reproducible Biological Assay Development: HCl Salt Selection for Improved Solubility and Storage Logistics

Core facilities and screening laboratories that require consistent compound handling across multiple users and time points should procure the hydrochloride salt form (CAS 2241594-36-3) rather than the free base (CAS 872574-40-8). The vendor-documented room-temperature storage, defined stock solution stability windows (6 months at -80°C, 1 month at -20°C), and availability at 97% purity from Chemscene reduce cold-chain logistics burden and batch-to-batch variability compared to the free base, which requires 4°C storage with light protection. The 10 mM stock solution concentration recommended by GlpBio is compatible with standard HTS and dose-response assay formats.

Quote Request

Request a Quote for (S)-2-Amino-2-(2,4-difluorophenyl)ethan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.